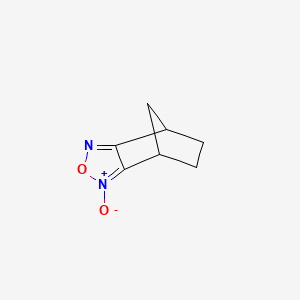
1-Oxo-4,5,6,7-tetrahydro-4,7-methano-1lambda~5~-2,1lambda~5~,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-4,5,6,7-tetrahydro-4,7-methano-1lambda~5~-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is part of the benzoxadiazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-Oxo-4,5,6,7-tetrahydro-4,7-methano-1lambda~5~-2,1lambda~5~,3-benzoxadiazole can be achieved through several synthetic routes. One common method involves the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-Oxo-4,5,6,7-tetrahydro-4,7-methano-1lambda~5~-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide in carbon tetrachloride to form oxidized products.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reacting with halogens or other electrophiles to introduce new functional groups.
Common reagents and conditions used in these reactions include acetic acid, hydrochloric acid, and manganese dioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 1-Oxo-4,5,6,7-tetrahydro-4,7-methano-1lambda~5~-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Oxo-4,5,6,7-tetrahydro-4,7-methano-1lambda~5~-2,1lambda~5~,3-benzoxadiazole can be compared with other similar compounds such as:
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
54644-76-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-oxido-4-oxa-5-aza-3-azoniatricyclo[5.2.1.02,6]deca-2,5-diene |
InChI |
InChI=1S/C7H8N2O2/c10-9-7-5-2-1-4(3-5)6(7)8-11-9/h4-5H,1-3H2 |
InChI Key |
HPJBLRRJDMNOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=NO[N+](=C23)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















